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Compound of Interest

Compound Name: 3,4-Diaminoanisole

cat. No.: B141616

An In-Depth Technical Guide to the Structure, Properties, and Analysis of 3,4-Diaminoanisole

Abstract

This technical guide provides a comprehensive overview of 3,4-diaminoanisole (4-
methoxybenzene-1,2-diamine), a critical chemical intermediate and reference standard for
researchers, scientists, and professionals in drug development. The document delves into its
fundamental chemical structure, physicochemical properties, and the spectroscopic techniques
essential for its structural elucidation and identity confirmation. Furthermore, it outlines a
standard synthetic protocol, explores its key reactivity as a precursor for heterocyclic
compounds, and details its application as a pharmaceutical impurity standard. A validated
analytical workflow for purity assessment via High-Performance Liquid Chromatography
(HPLC) is presented, alongside crucial safety, handling, and storage protocols. This guide is
designed to serve as an expert resource, grounding theoretical knowledge in practical, field-
proven methodologies.

Chemical Identity and Physicochemical Properties

3,4-Diaminoanisole is an aromatic amine characterized by a benzene ring substituted with
one methoxy and two vicinal amino functional groups. Its unique substitution pattern makes it a
valuable building block in organic synthesis.

Table 1: Chemical ldentifiers for 3,4-Diaminoanisole
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Identifier Value Source(s)

4-methoxybenzene-1,2-

IUPAC Name o [1](2]
diamine
4-Methoxy-o-

Synonyms phenylenediamine, 1,2- [3][4]

Diamino-4-methoxybenzene

CAS Number 102-51-2 [1][3]1[5]
Molecular Formula C7H10N20 [11[31[6]
Molecular Weight 138.17 g/mol [1][6]
SMILES COclcce(N)e(N)cl [1][6]
InChiKey AGAHETWGCFCMDK- ]

UHFFFAOYSA-N

The physical properties of 3,4-diaminoanisole dictate its handling and storage requirements. It
exists as a low-melting solid that is sensitive to air and light, necessitating controlled storage
conditions to maintain its integrity.

Table 2: Physicochemical Properties of 3,4-Diaminoanisole
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Property Value Source(s)

Dark brown to black, waxy or
Appearance _ _ [71[8]
crystalline solid

Melting Point 46-48 °C [5][7]
Boiling Point 302.4 £ 22.0 °C at 760 mmHg [5]
Density 1.2+0.1 g/cm3 [5]

- Soluble in methanol and
Solubility _ _ [7]
dimethyl sulfoxide (DMSO)

2-8 °C, under inert
Storage Temperature atmosphere, protected from [51[7]
light

Molecular Structure and Elucidation

The structure of 3,4-diaminoanisole consists of a central benzene ring. A methoxy group (-
OCHs5) is located at position 1, and two amino groups (-NHz) are at positions 3 and 4. The ortho
arrangement of the two amino groups is the most critical feature, defining its characteristic
reactivity. The methoxy group is a moderate electron-donating group, activating the aromatic
ring towards electrophilic substitution, while the amino groups are strong activating groups.

Caption: 2D Chemical Structure of 3,4-Diaminoanisole.

Spectroscopic Characterization: A Self-Validating
Approach

Confirmation of the chemical structure of 3,4-diaminoanisole relies on a combination of
spectroscopic methods. Each technique provides a unique and complementary piece of the
structural puzzle, creating a self-validating system for identity and purity assessment.
Commercial suppliers typically provide a Certificate of Analysis (CoA) including these data.[3]

4.1 Proton Nuclear Magnetic Resonance (*H NMR) The causality behind 'H NMR is that
chemically distinct protons in a molecule resonate at different frequencies. For 3,4-
diaminoanisole, one would expect:
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e Asinglet around 3.7-3.8 ppm: Integrating to 3 protons, corresponding to the methoxy (-
OCHs) group.

e Aromatic protons (approx. 6.2-6.8 ppm): Three protons on the benzene ring will show a
characteristic splitting pattern based on their coupling.

» Broad singlets (approx. 3.5-4.5 ppm): Two separate signals, each integrating to 2 protons, for
the two non-equivalent amino (-NHz) groups. These signals can exchange with D20.

4.2 Infrared (IR) Spectroscopy IR spectroscopy identifies functional groups based on their
vibrational frequencies. Key expected absorptions include:

e 3300-3500 cm~*: Two or more sharp bands characteristic of the N-H stretching of the
primary amine groups.

e 2850-3000 cm~1: C-H stretching from the aromatic ring and the methyl group.

¢ 1600-1620 cm~1: N-H bending (scissoring) vibration.

e 1450-1550 cm~1: C=C stretching within the aromatic ring.

e 1230-1270 cm~1: Asymmetric C-O-C stretching of the aryl ether (methoxy group).

4.3 Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-
charge ratio of the molecule and its fragments. For 3,4-diaminoanisole, the electron ionization
(El) mass spectrum would be expected to show:

e Molecular lon (M*) peak: At m/z = 138, corresponding to the molecular weight of the
compound.[5][6]

Table 3: Summary of Expected Spectroscopic Data
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Technique SR Exp(-acted Inft-arred Structural
Region/Value Unit

1H NMR Singlet ~3.7-3.8 ppm (3H) Methoxy (-OCHs)

Multiplets ~6.2-6.8 ppm (3H) Aromatic (C-H)

Broad Singlets ~3.5-4.5 ppm (4H) Amino (-NH2)

IR Sharp bands 3300-3500 cm™? N-H Stretch

Strong band 1230-1270 cm™1 C-O Ether Stretch

MS Molecular lon m/z = 138 C7H10N20

Synthesis and Reactivity

5.1 Synthetic Pathway: Reduction of 4-Methoxy-2-nitroaniline A prevalent and industrially viable
method for synthesizing ortho-phenylenediamines is the reduction of a corresponding ortho-
nitroaniline. The choice of iron powder in an acidic medium (Béchamp reduction) is a classic,
cost-effective, and robust method.[7] The reaction proceeds by the chemical reduction of the
nitro group to an amine without affecting the existing functional groups.
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Sample Preparation
Accurately weigh
~1 mg of sample

Dissolve in known
volume of mobile phase
(e.g., 10 mL)

Filter through
0.45 um syringe filter

Inject Sample

HPLC Analysis

HPLC System with
UV Detector

Generate Chromatogram

Data Analysis

Column: C18 (e.g., 250x4.6mm)

Mobile Phase: ACN/Water Integrate peak area

Flow Rate: 1.0 mL/min of chromatogram
Detection: UV at 254 nm
Injection Volume: 20 pL

Calculate Purity (%)
using area normalization

Report Purity

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b141616?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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